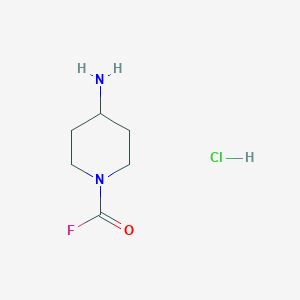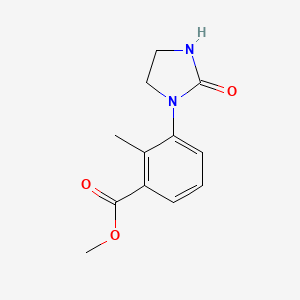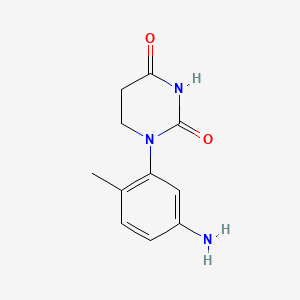
1-(5-Amino-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves the condensation of 5-amino-2-methylphenyl with appropriate diazinane derivatives under controlled conditions. The reaction often requires the presence of a base, such as 1,4-dimethyl piperazine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in developing new drugs, particularly for its antimicrobial activity.
Industry: Utilized in the production of various chemical products and as a precursor in the synthesis of other compounds
Mechanism of Action
The mechanism by which 1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The antioxidant activity is due to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: Known for its antimicrobial and antioxidant properties.
Imatinib Intermediate: Used in the synthesis of the anticancer drug imatinib
Uniqueness
1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione stands out due to its unique diazinane structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7-2-3-8(12)6-9(7)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5,12H2,1H3,(H,13,15,16) |
InChI Key |
SGHKCMCNVGUSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



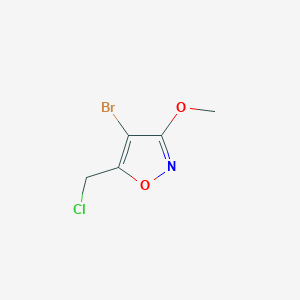

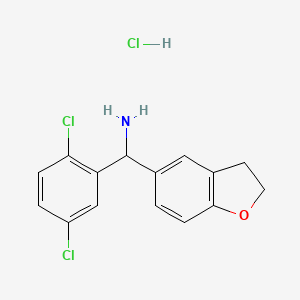
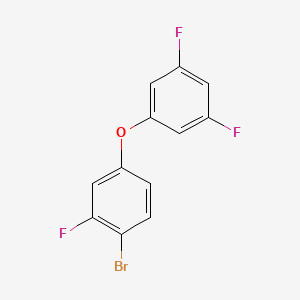
![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)
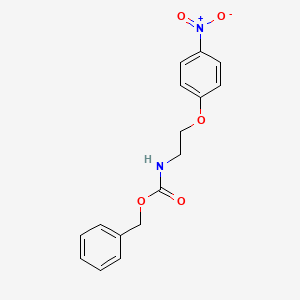
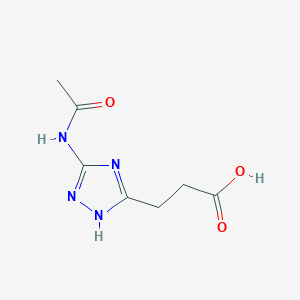
![N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride](/img/structure/B13496921.png)
![(2E)-N-[4-(piperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide dihydrochloride](/img/structure/B13496922.png)
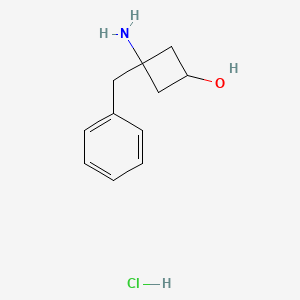
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)
